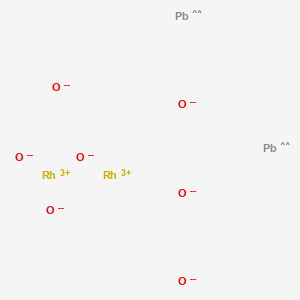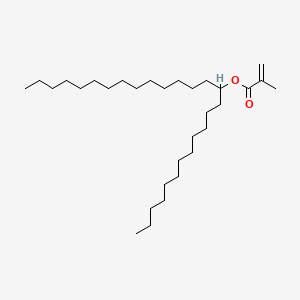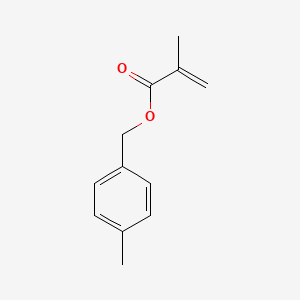
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate: is a complex organic compound with the molecular formula C44H88O4 It is characterized by the presence of two hydroxyl groups and an ester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxyhexacosanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous toluene or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Continuous flow reactors: To maintain consistent reaction conditions and improve yield.
Enzymatic esterification: Using lipases as biocatalysts to achieve higher specificity and milder reaction conditions.
化学反应分析
Types of Reactions
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用机制
The mechanism of action of 2-Hydroxyhexacosyl 12-hydroxyoctadecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
相似化合物的比较
Similar Compounds
- 12-Hydroxyoctadecanoic acid
- 2-Hydroxyhexacosanol
- Stearic acid esters
- Palmitic acid esters
Comparison
2-Hydroxyhexacosyl 12-hydroxyoctadecanoate is unique due to its dual hydroxyl groups and long carbon chain, which confer specific physical and chemical properties. Compared to similar compounds, it has:
- Higher melting point : Due to increased molecular weight and intermolecular interactions.
- Enhanced solubility : In organic solvents, making it suitable for various industrial applications.
- Distinct biological activity : Its amphiphilic nature allows it to interact uniquely with biological membranes, unlike simpler fatty acid esters.
属性
CAS 编号 |
93840-69-8 |
|---|---|
分子式 |
C44H88O4 |
分子量 |
681.2 g/mol |
IUPAC 名称 |
2-hydroxyhexacosyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C44H88O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-31-35-39-43(46)41-48-44(47)40-36-32-29-26-25-27-30-34-38-42(45)37-33-8-6-4-2/h42-43,45-46H,3-41H2,1-2H3 |
InChI 键 |
VIALDFXTEOLLGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



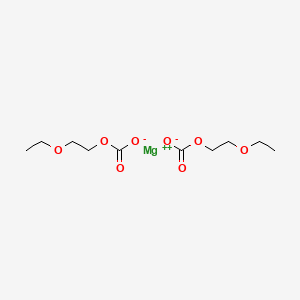
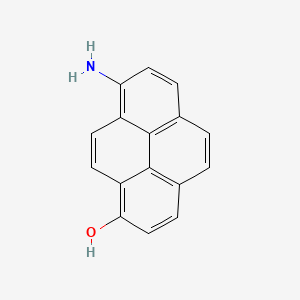
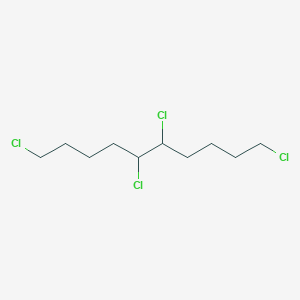
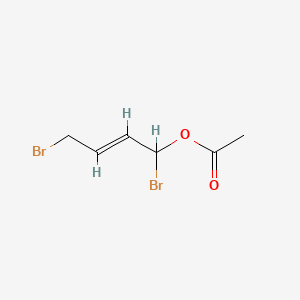
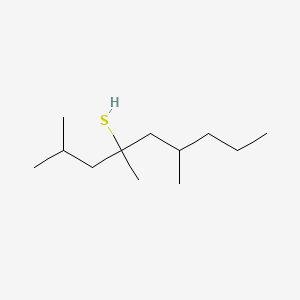
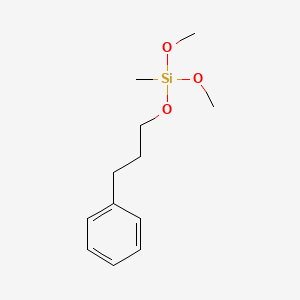
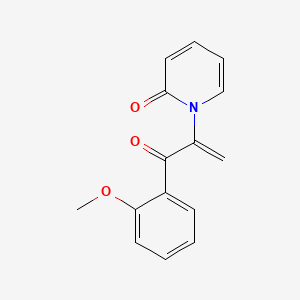
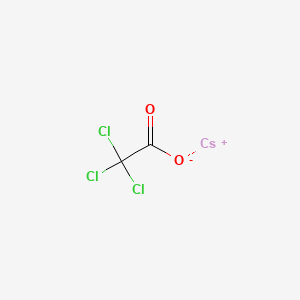
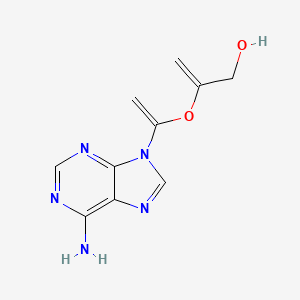
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
